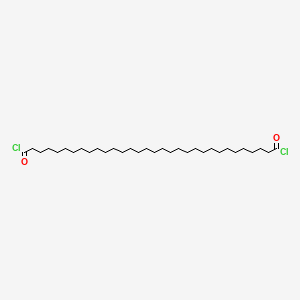

Dotriacontanedioyl dichloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Dotriacontanedioyl dichloride involves the reaction of a suitable precursor with thionyl chloride (SOCl2) . This process results in the replacement of hydroxyl groups with chlorine atoms, leading to the formation of the dichloride compound. Detailed synthetic pathways and optimization strategies are documented in relevant literature .

Molecular Structure Analysis

Dotriacontanedioyl dichloride contains a total of 95 bonds , including 35 non-hydrogen bonds, 2 multiple bonds, 31 rotatable bonds, 2 double bonds, and 2 acyl halogenide bonds. Its aliphatic linear structure contributes to its stability and reactivity .

Chemical Reactions Analysis

Dotriacontanedioyl dichloride participates in various chemical reactions, including acylation reactions. It readily reacts with nucleophiles (such as amines or alcohols) to form amides or esters, respectively. Additionally, it can undergo substitution reactions with other halides or nucleophiles. Researchers have explored its reactivity in different contexts, providing valuable insights into its chemical behavior .

Applications De Recherche Scientifique

In Vitro Alpha-Amylase Inhibition

Research has identified the alpha-amylase inhibitory properties of hexane extracts from the plant Phyllanthus amarus, which contains dotriacontanedioyl dichloride. This compound contributes significantly to the alpha-amylase inhibition activity of the extract, suggesting its potential in diabetes treatment research (Ali, Houghton, & Soumyanath, 2006).

Molecular Orientation and Chain Conformation

A study using infrared reflection absorption spectroscopy and X-ray reflectivity explored the molecular orientation and hydrocarbon chain conformation of dotriacontanedioyl dichloride at the air-water interface. The research found that these compounds adopt a reverse U-shaped conformation at certain surface pressures, indicating their structural adaptability and relevance in surface science (Meister et al., 2007).

Liposome Modification

A study synthesized 1,2-Dotriacontanedioyl-sn-glycero-3-phosphocholine (dTPC) and found that liposomes containing dTPC could be rapidly converted to anionic liposomes by the action of phospholipase A2. This research provides insights into the manipulation of liposome properties for potential applications in drug delivery and biochemical research (Yamauchi, Yamamoto, & Kinoshita, 1988).

Thermal Energy Storage

A study focused on the synthesis of polystyrene/n-dotriacontane composite nanoencapsulated phase change material (NEPCM) for thermal energy storage. This research highlights the application of dotriacontanedioyl dichloride in energy-efficient materials and environmental sustainability (Fang et al., 2014).

Antitubercular Activity

Bioassay-guided fractionation led to the isolation of active antitubercular compounds, including alkane dotriacontane. This research opens avenues for developing new treatments against tuberculosis and highlights the medicinal potential of dotriacontanedioyl dichloride (Higuchi et al., 2011).

Propriétés

IUPAC Name |

dotriacontanedioyl dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H60Cl2O2/c33-31(35)29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)36/h1-30H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAMPTAEXHLESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCCCCCC(=O)Cl)CCCCCCCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H60Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554363 | |

| Record name | Dotriacontanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dotriacontanedioyl dichloride | |

CAS RN |

113960-53-5 | |

| Record name | Dotriacontanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

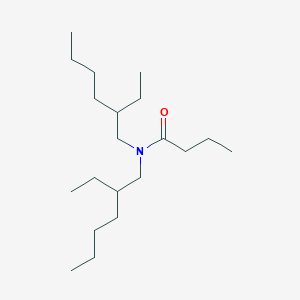

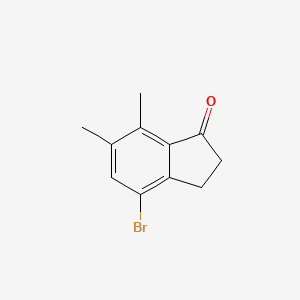

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3045717.png)

![2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B3045722.png)

![Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B3045724.png)